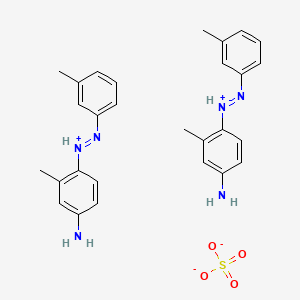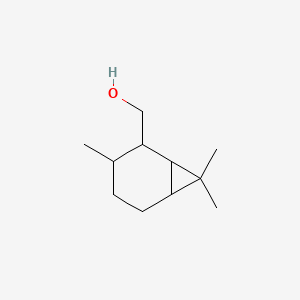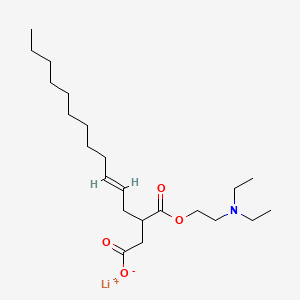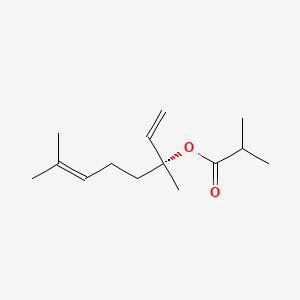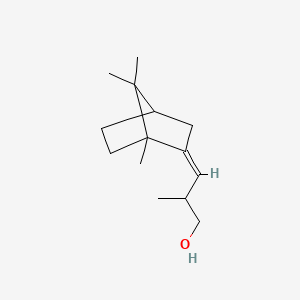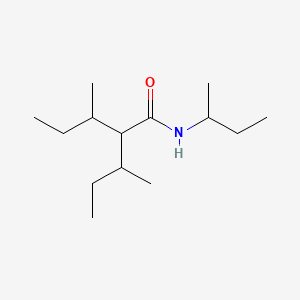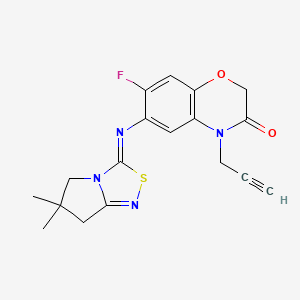
Thidiazimin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thidiazimin is a synthetic herbicide primarily used for post-emergence control of broad-leaved weeds in winter cereals. It is known for its rapid action and effectiveness against various weed species, including red dead-nettle, ivy-leaved speedwell, and field pansy . The compound is classified as a protoporphyrinogen oxidase inhibitor, which disrupts the photosynthetic process in plants, leading to their death .
Méthodes De Préparation
Thidiazimin is synthesized starting from m-dichlorobenzene. The synthetic route involves several steps, including nitration, fluorination, etherification, reduction, and alkylation to produce the intermediate aniline. This intermediate is then converted into thioisocyanate, which undergoes condensation with an amine, followed by cyclization to yield the final product . The reaction conditions typically involve the use of sulfuric acid as a catalyst and various organic solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Thidiazimin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine and amino groups, to form new compounds.
Common reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with altered functional groups, which can have different herbicidal properties .
Applications De Recherche Scientifique
Thidiazimin has several applications in scientific research:
Mécanisme D'action
Thidiazimin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial for the biosynthesis of chlorophyll and heme in plants. By inhibiting Protox, this compound disrupts the production of protoporphyrin IX, leading to the accumulation of toxic intermediates that cause cell membrane damage and ultimately plant death . The molecular targets of this compound include the Protox enzyme and associated pathways involved in chlorophyll biosynthesis .
Comparaison Avec Des Composés Similaires
Thidiazimin is similar to other Protox inhibitors such as flumioxazin and sulfentrazone. it is unique in its chemical structure, which includes a benzoxazinone core connected to a heterocyclic ring group . This structure provides this compound with distinct herbicidal properties and a different spectrum of weed control compared to other Protox inhibitors .
Similar Compounds
Flumioxazin: Another Protox inhibitor used for pre- and post-emergence weed control.
Sulfentrazone: A Protox inhibitor with a different chemical structure but similar mode of action.
Oxyfluorfen: A diphenyl ether herbicide that also inhibits Protox but has a different chemical structure and application spectrum.
This compound’s unique structure and rapid action make it a valuable tool in agricultural weed management, offering effective control of a wide range of broad-leaved weeds.
Propriétés
Numéro CAS |
123249-43-4 |
|---|---|
Formule moléculaire |
C18H17FN4O2S |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
6-[(6,6-dimethyl-5,7-dihydropyrrolo[2,1-c][1,2,4]thiadiazol-3-ylidene)amino]-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H17FN4O2S/c1-4-5-22-13-7-12(11(19)6-14(13)25-9-16(22)24)20-17-23-10-18(2,3)8-15(23)21-26-17/h1,6-7H,5,8-10H2,2-3H3 |
Clé InChI |
HZKBYBNLTLVSPX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=NSC(=NC3=CC4=C(C=C3F)OCC(=O)N4CC#C)N2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


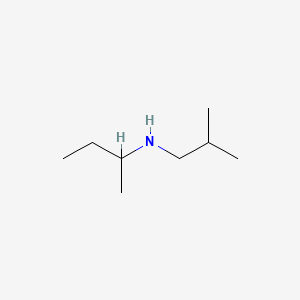
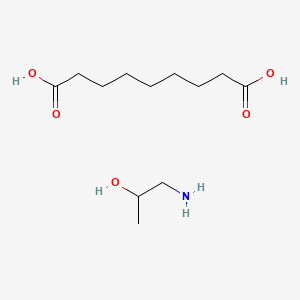

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

